Dehydro Felodipine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19Cl2NO4 |

|---|---|

Molecular Weight |

387.3 g/mol |

IUPAC Name |

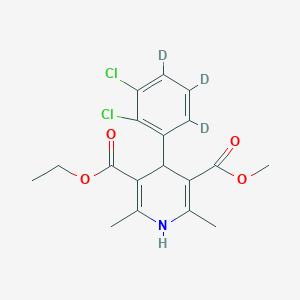

5-O-ethyl 3-O-methyl 4-(2,3-dichloro-4,5,6-trideuteriophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i6D,7D,8D |

InChI Key |

RZTAMFZIAATZDJ-AYBVGXBASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2C(=C(NC(=C2C(=O)OCC)C)C)C(=O)OC)[2H] |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dehydro Felodipine-d3 for Researchers and Drug Development Professionals

Introduction

Dehydro Felodipine-d3 is the deuterium-labeled analogue of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of the antihypertensive drug Felodipine. Its principal application in scientific research and pharmaceutical development is as an internal standard for the quantitative analysis of Felodipine and its metabolites in biological matrices. The incorporation of three deuterium (B1214612) atoms on the methyl ester group provides a distinct mass difference, enabling precise and accurate quantification by mass spectrometry-based methods, without altering the chemical properties significantly. This technical guide provides a comprehensive overview of this compound, including its chemical properties, proposed synthesis, role in bioanalytical methods, and the pharmacological context of its parent compound, Felodipine.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical and chemical characteristics closely mirroring those of its non-labeled counterpart, Dehydro Felodipine. These properties are crucial for its function as an effective internal standard, ensuring similar extraction efficiency and chromatographic behavior to the analyte of interest.

| Property | Value | Reference |

| Chemical Name | 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | [1] |

| Synonyms | DehydroFelodipine-d3, 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester | [1] |

| CAS Number | 1189916-52-6 | [1] |

| Molecular Formula | C₁₈H₁₄D₃Cl₂NO₄ | [1] |

| Molecular Weight | 385.26 g/mol | [2] |

Synthesis of this compound

A potential synthetic workflow is outlined below:

Caption: Proposed Hantzsch synthesis for this compound.

Experimental Protocol: Proposed Synthesis

-

Knoevenagel Condensation: 2,3-dichlorobenzaldehyde would be reacted with ethyl acetoacetate to form the corresponding benzylidene intermediate.

-

Michael Addition and Cyclization: The deuterated component, methyl-d3 acetoacetate (prepared from deuterated methanol), would then be reacted with the benzylidene intermediate in the presence of an ammonia source.

-

Dehydrogenation (Oxidation): The resulting dihydropyridine (B1217469) ring is then oxidized to the pyridine ring of this compound. This can often occur spontaneously or be facilitated by an oxidizing agent.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to ensure high purity for its use as an internal standard.

Application in Bioanalytical Methods

This compound is an ideal internal standard for the quantification of Felodipine and its metabolites in biological samples like plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its close structural similarity ensures that it experiences similar matrix effects and extraction recoveries as the analyte, while the mass difference allows for distinct detection.

Experimental Protocol: Quantification of Felodipine in Human Plasma using LC-MS/MS

This protocol is a representative example based on common practices in bioanalytical laboratories.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add a known concentration of this compound working solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

A typical LC-MS/MS method for Felodipine analysis would utilize a C18 reversed-phase column with a gradient elution.

| Parameter | Typical Value |

| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Felodipine) | m/z 384.1 → 338.2 |

| MRM Transition (this compound) | m/z 387.1 → 341.2 |

3. Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters and acceptance criteria.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Signal-to-Noise Ratio at LLOQ | > 10 |

Table 2: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low QC (e.g., 0.3 ng/mL) | < 15% | < 15% | ± 15% |

| Medium QC (e.g., 5 ng/mL) | < 15% | < 15% | ± 15% |

| High QC (e.g., 40 ng/mL) | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | Consistent and reproducible across QC levels |

| Matrix Factor | 0.85 - 1.15 |

| Internal Standard Normalized Matrix Factor (%CV) | < 15% |

The following diagram illustrates a typical bioanalytical workflow:

Caption: Workflow for Felodipine quantification in plasma.

Pharmacological Context: Felodipine's Mechanism of Action

To understand the relevance of quantifying Felodipine, it is essential to comprehend its mechanism of action. Felodipine is a dihydropyridine calcium channel blocker. Its primary therapeutic effect, the lowering of blood pressure, is achieved through the relaxation of vascular smooth muscle.

Signaling Pathway of Felodipine

Felodipine selectively blocks L-type calcium channels in the smooth muscle cells of arterioles. This inhibition prevents the influx of extracellular calcium ions, a critical step in the initiation of muscle contraction. The reduced intracellular calcium concentration leads to vasodilation and a decrease in peripheral vascular resistance, thereby lowering blood pressure.

Caption: Felodipine's mechanism of action in smooth muscle cells.

Metabolism of Felodipine to Dehydro Felodipine

Felodipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The dihydropyridine ring of Felodipine is oxidized to a pyridine ring, forming Dehydro Felodipine. This metabolite is pharmacologically inactive. The extensive metabolism results in a low oral bioavailability of Felodipine, typically around 15%.

Caption: Metabolism of Felodipine to its inactive metabolite.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Felodipine. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic and bioequivalence data. A thorough understanding of its properties, a robust analytical methodology, and the pharmacological context of its parent drug are essential for its effective application in advancing pharmaceutical science.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dehydro Felodipine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dehydro Felodipine-d3, the deuterated analog of a primary metabolite of the antihypertensive drug Felodipine (B1672334). This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, offering detailed methodologies, data analysis, and workflow visualizations. This compound is a critical internal standard for pharmacokinetic and metabolic studies of Felodipine.

Introduction

Felodipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The principal metabolic pathway involves the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative, known as Dehydro Felodipine.[1][2] This metabolite is pharmacologically inactive but serves as a crucial biomarker in drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of Dehydro Felodipine in biological matrices by mass spectrometry. The deuterium-labeled methyl group provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process. A plausible and efficient synthetic route involves the initial synthesis of the non-deuterated Dehydro Felodipine, followed by a selective deuteromethylation step. Alternatively, the synthesis can be adapted from the Hantzsch pyridine synthesis, a common method for producing dihydropyridine compounds, by utilizing a deuterated starting material.[3]

Method 1: Oxidation of Felodipine and Subsequent Deuteromethylation

This method involves two key stages: the oxidation of commercially available Felodipine to its pyridine derivative (Dehydro Felodipine), which exists as a carboxylic acid precursor after ester hydrolysis, and the subsequent esterification with a deuterated methyl source.

Experimental Protocol:

Step 1: Oxidation of Felodipine to Dehydro Felodipine Carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Felodipine (1 equivalent) in a suitable solvent such as a mixture of sulfuric acid (50% v/v) and water.

-

Oxidation: Heat the reaction mixture to reflux for 30 minutes. The dihydropyridine ring of Felodipine will be oxidized to a pyridine ring. The reaction also results in the hydrolysis of the methyl ester to a carboxylic acid.

-

Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium hydroxide (B78521) until a neutral pH is achieved. Extract the aqueous solution three times with an organic solvent like chloroform (B151607) or ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure to obtain the crude Dehydro Felodipine carboxylic acid precursor.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a solvent system such as ethyl acetate/hexanes (1:1), to yield the pure carboxylic acid precursor.

Step 2: Deuteromethylation of the Carboxylic Acid Precursor

-

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified Dehydro Felodipine carboxylic acid precursor (1 equivalent) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

-

Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents), to the solution and stir for 30 minutes at room temperature to form the carboxylate salt.

-

Deuteromethylation: Add deuterated methyl iodide (CD3I) (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude this compound by column chromatography on silica gel to obtain the final product.

Method 2: Modified Hantzsch Synthesis with a Deuterated Precursor

An alternative approach involves a modification of the Hantzsch pyridine synthesis, where one of the starting materials contains the deuterated methyl group.

Experimental Protocol:

-

Preparation of Deuterated Methyl Acetoacetate (B1235776): Synthesize methyl-d3 acetoacetate by reacting diketene (B1670635) with deuterated methanol (B129727) (CD3OD).

-

Knoevenagel Condensation: React 2,3-dichlorobenzaldehyde (B127699) with the synthesized deuterated methyl acetoacetate in the presence of a catalyst, such as piperidine (B6355638) and acetic acid, to form the corresponding deuterated benzylidene intermediate.

-

Michael Addition and Cyclization: React the deuterated benzylidene intermediate with an enamine, such as 3-aminocrotonate, in a suitable solvent like isopropanol.

-

Oxidation: The resulting dihydropyridine intermediate can be oxidized in situ or in a separate step using an oxidizing agent like ceric sulfate to yield this compound.[4]

-

Purification: Purify the final product using column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled Dehydro Felodipine, with the key difference being the absence of the singlet corresponding to the methyl ester protons. The chemical shifts of the remaining protons on the pyridine ring, the aromatic ring, and the ethyl ester group should be consistent with the structure.

-

¹³C NMR: The carbon-13 NMR spectrum will show the characteristic signals for the pyridine and dichlorophenyl rings, as well as the carbonyl and ethyl ester carbons. The signal for the deuterated methyl carbon will be observed as a multiplet due to C-D coupling and will be significantly less intense than a protonated carbon signal.

-

²H NMR (Deuterium NMR): A deuterium (B1214612) NMR spectrum will show a single resonance corresponding to the -CD3 group, confirming the position of isotopic labeling.

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| 7.40-7.20 (m, 3H) | Ar-H |

| 4.10 (q, 2H) | -OCH₂CH₃ |

| 2.55 (s, 3H) | Pyridine-CH₃ |

| 2.50 (s, 3H) | Pyridine-CH₃ |

| 1.20 (t, 3H) | -OCH₂CH₃ |

Note: Predicted chemical shifts are based on known data for Felodipine and its derivatives and may vary slightly.[5]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis (e.g., ESI-TOF or ESI-Orbitrap) will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition (C₁₈H₁₄D₃Cl₂NO₄). The expected monoisotopic mass is approximately 385.07 g/mol .[6]

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis will reveal characteristic fragmentation patterns. The fragmentation of the deuterated compound is expected to be similar to that of the unlabeled analog, with a +3 Da shift in fragments containing the deuterated methyl ester group.

| Technique | Expected Results |

| HRMS (ESI+) | [M+H]⁺ at m/z ~386.079 |

| MS/MS of [M+H]⁺ | Characteristic fragment ions corresponding to losses of the ethyl ester, the dichlorophenyl group, and the deuterated methyl ester group. |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of this compound.

Experimental Protocol:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer). A common mobile phase composition is acetonitrile and water (80:20 v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 238 nm or 243 nm.[7]

-

Purity Assessment: The purity is determined by the peak area percentage of the main component.

Visualizing the Workflow and Metabolic Pathway

Metabolic Pathway of Felodipine

The primary metabolic conversion of Felodipine to Dehydro Felodipine is catalyzed by CYP3A4. This process is an oxidative dehydrogenation of the dihydropyridine ring.

Caption: Metabolic oxidation of Felodipine to Dehydro Felodipine.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissolution test for felodipine tablets using chemical oxidation in situ to maintain 'sink conditions' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

Dehydro Felodipine-d3: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential information typically presented in a Certificate of Analysis (CoA) for Dehydro Felodipine-d3. This deuterated analog of Dehydro Felodipine, the primary metabolite of the antihypertensive drug Felodipine, serves as a critical internal standard for bioanalytical and pharmacokinetic studies. Understanding its quality and characterization is paramount for accurate and reproducible research.

Compound Identification and Specifications

This compound is the deuterium-labeled form of Dehydro Felodipine.[1][2] Its chemical identity and general specifications are summarized below.

| Parameter | Specification | Source |

| Compound Name | This compound | LGC Standards, MedchemExpress |

| CAS Number | 1189916-52-6 | [1][3][4][5][6] |

| Molecular Formula | C18H14D3Cl2NO4 | [1][2][5] |

| Molecular Weight | 385.26 g/mol | [1][2][5] |

| Synonyms | 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3 | [4][5] |

| Appearance | Light yellow to yellow solid | [7] (Inferred from Felodipine) |

| Purity (HPLC) | >95% | [8] (For unlabeled Dehydro Felodipine) |

| Purity (LCMS) | Typically ≥98% | [7] (Exemplary for similar compounds) |

| Intended Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [1][2] |

| Storage | Recommended storage conditions are provided on the Certificate of Analysis. General guidance suggests storage at -20°C for long-term stability. | [1][7] |

Analytical Methodologies

The quality of this compound is typically assured through a series of analytical tests. While a specific batch's full experimental protocols are proprietary to the manufacturer, this section outlines the standard methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical reference standards.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column, and the peak area is proportional to the concentration of the analyte.

Typical Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for compounds of this polarity.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of an acid like formic acid to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of Dehydro Felodipine.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight and structure of the compound.

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a fingerprint of the molecule, confirming its identity and isotopic labeling.

Typical Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is common for this type of molecule.

-

Analysis Mode: Positive ion mode is typically used.

-

Data Interpretation: The observed molecular ion peak should correspond to the calculated molecular weight of this compound. The fragmentation pattern can also be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the deuterium (B1214612) label.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the atoms absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment. This provides detailed information about the structure of the molecule.

Typical Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).

-

Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are compared to the expected structure of this compound. The absence or reduced intensity of a signal at the expected position of the methyl group protons confirms the deuterium labeling.

Visualizing Key Processes

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a reference standard like this compound.

Caption: Workflow for the generation of a Certificate of Analysis.

Metabolic Pathway of Felodipine

This diagram shows the metabolic relationship between Felodipine and its primary metabolite, Dehydro Felodipine.

Caption: Metabolic conversion of Felodipine to Dehydro Felodipine.

This technical guide provides a foundational understanding of the data and methodologies associated with a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 1189916-52-6 | LGC Standards [lgcstandards.com]

- 4. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]

- 5. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1189916-52-6 [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Dehydro Felodipine | CAS 96382-71-7 | LGC Standards [lgcstandards.com]

physical and chemical properties of Dehydro Felodipine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Felodipine-d3 is the deuterated analog of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of the calcium channel blocker, Felodipine. Its principal application is as an internal standard in pharmacokinetic and bioanalytical studies involving Felodipine, where its isotopic labeling allows for precise quantification by mass spectrometry. This guide provides a comprehensive overview of the known physical and chemical properties, metabolic pathway, and analytical applications of this compound.

Physical and Chemical Properties

This compound is a pale yellow to yellow solid.[1] While extensive experimental data for the deuterated form is not widely published, the properties of its non-deuterated counterpart, Dehydro Felodipine, are well-characterized. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 5-O-ethyl 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | [1][2] |

| Synonyms | This compound, H 152/37-d3 | [1][2] |

| CAS Number | 1189916-52-6 | [2][3] |

| Molecular Formula | C₁₈H₁₄D₃Cl₂NO₄ | [3] |

| Molecular Weight | 385.26 g/mol | [3] |

| Appearance | Pale Yellow to Yellow Solid | [1] |

| Melting Point | 76-80°C (for non-deuterated Dehydro Felodipine) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage Temperature | -20°C | [1] |

Metabolic Pathway of Felodipine to Dehydro Felodipine

Felodipine undergoes extensive first-pass metabolism in the liver and intestines, with its primary metabolic pathway being the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, resulting in the formation of Dehydro Felodipine.[5][6][7] This reaction is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7] Dehydro Felodipine is pharmacologically inactive.[5][7]

Caption: Metabolic oxidation of Felodipine to this compound by CYP3A4.

Experimental Protocols

Synthesis

Analytical Methodology: Quantification of Felodipine in Human Plasma using LC-MS/MS

This compound is ideally suited as an internal standard for the quantification of Felodipine in biological matrices due to its similar chemical structure and chromatographic behavior, but distinct mass. The following is a representative protocol based on established methods for Felodipine analysis.

3.2.1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma, add 500 µL of cold acetonitrile (B52724).

-

Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 12,000 rpm for 15 minutes.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen at approximately 70°C.

-

Reconstitute the dried residue in 200 µL of methanol. This solution is now ready for LC-MS/MS analysis.

3.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph (LC): An ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Felodipine: m/z 384.1 -> 338.0

-

This compound (Internal Standard): m/z 387.1 -> 341.0 (projected)

-

3.2.3. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of Felodipine and a fixed concentration of this compound into blank plasma. The curve should demonstrate a linear relationship between the peak area ratio (Felodipine/Dehydro Felodipine-d3) and the concentration of Felodipine.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

-

Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of Felodipine and the internal standard.

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

-

Stability: The stability of Felodipine in plasma under various conditions (freeze-thaw cycles, short-term and long-term storage) should be determined.

Mandatory Visualizations

Caption: A typical experimental workflow for the bioanalysis of Felodipine.

Conclusion

This compound serves as a critical tool for the accurate and precise quantification of Felodipine in biological samples. Its properties are closely related to its non-deuterated metabolite, Dehydro Felodipine. This guide provides the foundational knowledge for researchers and scientists working with Felodipine, highlighting the importance of its primary metabolite in analytical methodologies. Further research to fully characterize the experimental physical properties of this compound would be beneficial for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.info [ijpsr.info]

- 3. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Felodipine CAS#: 72509-76-3 [m.chemicalbook.com]

- 6. Dehydrofelodipine | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Dehydro Felodipine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Dehydro Felodipine-d3, a key metabolite of the calcium channel blocker Felodipine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its procurement, analytical applications, and metabolic context.

Introduction

This compound is the deuterated stable isotope-labeled form of Dehydro Felodipine. Dehydro Felodipine is the primary and pharmacologically inactive metabolite of Felodipine, an antihypertensive drug.[1][2][3] The formation of Dehydro Felodipine from Felodipine is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, primarily in the liver and intestinal wall.[1][2] Due to its chemical and physical similarity to the endogenous analyte, this compound is an ideal internal standard for quantitative bioanalysis of Felodipine using isotope dilution mass spectrometry.[4][5] This guide will cover its suppliers, pricing considerations, a detailed experimental protocol for its use in LC-MS/MS analysis, and a visualization of the metabolic pathway.

Supplier and Pricing Information

Procuring high-quality this compound is crucial for accurate and reproducible experimental results. Several reputable suppliers offer this compound. While specific pricing is subject to change and often requires a direct quote, the following table summarizes key suppliers and available product information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedchemExpress | This compound | 1189916-52-6 | C₁₈H₁₄D₃Cl₂NO₄ | 385.26 | For research use only.[4] |

| ChemicalBook | This compound | 1189916-52-6 | C₁₈H₁₇Cl₂NO₄ | 382.23788 | Lists multiple suppliers.[6] |

| Santa Cruz Biotechnology | This compound | 1189916-52-6 | C₁₈H₁₄D₃Cl₂NO₄ | 385.26 | - |

| Axios Research | Dehydro Felodipine-d5 | N/A | C₁₈H₁₂Cl₂NO₄D₅ | 387.28 | A d5 labeled version is also available.[7] |

Note on Pricing: Pricing for this compound is typically not publicly listed and can vary based on quantity, purity, and the supplier. It is recommended to contact the suppliers directly to obtain a quote.

Metabolic Pathway of Felodipine to Dehydro Felodipine

The biotransformation of Felodipine to its primary metabolite, Dehydro Felodipine, is a critical step in its clearance from the body. This metabolic process is primarily mediated by the CYP3A4 enzyme.[1][2]

References

- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]

- 7. Dehydro Felodipine-d5 | Axios Research [axios-research.com]

Dehydro Felodipine-d3 mechanism of action as an internal standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Dehydro Felodipine-d3 as an internal standard in the quantitative bioanalysis of Felodipine. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key performance data to aid researchers and scientists in developing and validating robust analytical methods.

Core Concept: The Role of a Stable Isotope-Labeled Internal Standard

In quantitative analysis, particularly in complex biological matrices such as plasma, variations in sample preparation and instrument response can lead to inaccurate results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. The use of a stable isotope-labeled (SIL) internal standard, such as this compound for the analysis of Felodipine, is considered the gold standard in mass spectrometry-based bioanalysis.

This compound is the deuterium-labeled analog of Dehydro Felodipine, a primary metabolite of Felodipine. The key to its function lies in the incorporation of three deuterium (B1214612) atoms, which increases its mass by three daltons without significantly altering its chemical behavior.

Mechanism of Action as an Internal Standard:

The fundamental principle behind using this compound is that it behaves nearly identically to the analyte (Felodipine) throughout the analytical process, including extraction, chromatography, and ionization. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization signal in the mass spectrometer due to matrix effects will affect both the analyte and the internal standard to the same extent.

By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.

Data Presentation: Quantitative Parameters

The following tables summarize the typical quantitative parameters for a validated LC-MS/MS method for the determination of Felodipine in human plasma using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |

| Felodipine | 384.1 | 338.0 | Positive |

| This compound | 387.1 | 341.0 | Positive |

Note: The m/z values for this compound are inferred based on a +3 Da shift from Felodipine's dehydrogenated metabolite.

Table 2: Chromatographic Conditions

| Parameter | Value |

| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Retention Time (Typical) | 1.5 - 3.0 min |

Table 3: Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% RSD) | < 15% (< 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

| Stability (Freeze-thaw, Short-term, Long-term) | Stable |

Experimental Protocols

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of Felodipine in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Felodipine and this compound reference standards into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol (B129727).

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Felodipine primary stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting:

-

Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2 mL polypropylene (B1209903) tube.

-

-

Addition of Internal Standard:

-

Add 25 µL of the this compound working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.

-

-

Vortexing:

-

Vortex the tubes for 30 seconds.

-

-

Addition of Extraction Solvent:

-

Add 1 mL of an organic solvent mixture (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and hexane) to each tube.

-

-

Extraction:

-

Vortex vigorously for 5 minutes.

-

-

Centrifugation:

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer to a new set of tubes.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

-

Vortex and Transfer:

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analysis: Inject the reconstituted samples into the LC-MS/MS system. The analytes are separated on the C18 column and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using the transitions specified in Table 1.

-

Data Processing: The peak areas of Felodipine and this compound are integrated. A calibration curve is constructed by plotting the peak area ratio (Felodipine/Dehydro Felodipine-d3) against the nominal concentration of the calibration standards. The concentrations of the unknown samples are then calculated from this calibration curve.

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of Felodipine due to its high chemical and isotopic stability, and its ability to mimic the behavior of the analyte during sample processing and analysis. Its use significantly improves the accuracy, precision, and robustness of the analytical method by effectively compensating for matrix effects and procedural losses. The detailed protocols and data presented in this guide provide a solid foundation for the development and validation of reliable LC-MS/MS methods for the quantification of Felodipine in various biological matrices, which is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies in the drug development process.

Commercial Sources and Analytical Applications of Dehydro Felodipine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources for Dehydro Felodipine-d3, a critical internal standard for the quantitative analysis of the calcium channel blocker, Felodipine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and in understanding its application in bioanalytical methodologies.

Introduction to this compound

This compound is the deuterated analog of Dehydro Felodipine, the primary metabolite of Felodipine. Its chemical name is 5-O-ethyl 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, and its CAS number is 1189916-52-6. The incorporation of three deuterium (B1214612) atoms provides a distinct mass difference from the endogenous metabolite, making it an ideal internal standard for mass spectrometry-based quantification assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

Commercial Availability

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the key information for sourcing this compound. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities |

| Toronto Research Chemicals (TRC) | D229652 | >98% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg |

| MedChemExpress (MCE) | HY-132657S | >98% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Santa Cruz Biotechnology, Inc. | sc-219527 | Not Specified | 1 mg, 5 mg |

| Cayman Chemical | 30123 (as (±)-Felodipine-d5) | ≥98% (Felodipine) | 1 mg, 5 mg, 10 mg |

| LGC Standards | TRC-D229650-1MG, -5MG, etc. | Not Specified | 1 mg, 5 mg, 10 mg |

Experimental Protocol: Quantification of Felodipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following protocol is a representative example of how this compound is utilized as an internal standard for the quantification of Felodipine in a biological matrix. This method is based on established bioanalytical techniques.[1][2][3]

Materials and Reagents

-

Felodipine analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates or microcentrifuge tubes

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Felodipine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Felodipine working standard solutions.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (this compound).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or vials.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix and centrifuge prior to injection.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Felodipine: Q1 m/z 384.1 -> Q3 m/z 338.1

-

This compound (IS): Q1 m/z 385.2 -> Q3 m/z 340.1

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Felodipine to the internal standard (this compound) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (1/x²) to fit the calibration curve.

-

Determine the concentration of Felodipine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Felodipine in a biological sample using this compound as an internal standard.

References

In-Depth Technical Safety Guide: Dehydro Felodipine-d3

This guide provides comprehensive safety information for Dehydro Felodipine-d3, compiled from available safety data sheets of the parent compound, Felodipine. As a deuterated analog and primary metabolite, the toxicological and safety profile of this compound is expected to be closely aligned with that of Felodipine. This document is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound, similar to its parent compound Felodipine, is classified as a hazardous substance. The primary health hazards are associated with oral ingestion, reproductive toxicity, and potential for organ damage with repeated exposure. It is also recognized as being very toxic to aquatic environments.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Hazard Pictograms:

-

Health Hazard: GHS08

-

Harmful: GHS07

-

Environment: GHS09

Toxicological Data

The following tables summarize the available acute toxicity data for Felodipine, which serves as a reference for this compound.

Acute Toxicity Data (LD50/LDLO): [1]

| Route of Administration | Species | Dose |

| Oral (LDLO) | Dog | 200 mg/kg |

| Oral (LD50) | Mouse | 250 mg/kg |

| Oral (LD50) | Rat | 1,050 mg/kg |

| Intraperitoneal (LD50) | Mouse | 76 mg/kg |

| Intraperitoneal (LD50) | Rat | 23 mg/kg |

| Subcutaneous (LD50) | Mouse | 3,100 mg/kg |

| Subcutaneous (LD50) | Rat | >600 mg/kg |

Experimental Protocols

While specific experimental protocols for the toxicological studies on this compound are not available, the provided LD50 and LDLO values for Felodipine are determined through standardized acute toxicity testing methods. These generally involve the administration of the substance to laboratory animals (e.g., rats, mice) via different routes (oral, intravenous, etc.) at varying dose levels. The lethal dose for 50% of the test population (LD50) or the lowest dose causing death (LDLO) is then determined through statistical analysis of the mortality data.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Procedure |

| Ingestion | Immediately call a doctor or Poison Control Center.[3] Rinse mouth with water. Do not induce vomiting.[3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[2][4] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[2] |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[5] |

Handling and Storage

Safe Handling:

-

Avoid contact with skin and eyes.[6]

-

Avoid formation of dust and aerosols.[6]

-

Use in a well-ventilated area.[2]

-

Wear appropriate personal protective equipment (PPE).[6]

-

Do not eat, drink, or smoke when using this product.[2]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Recommended storage temperature is -20°C in a freezer.[7]

Personal Protective Equipment (PPE)

| Protection Type | Equipment |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[6] |

| Skin Protection | Wear protective gloves and a lab coat.[6] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |

Visualizations

Emergency Response Workflow

Caption: Emergency first aid procedures following exposure.

Safe Handling and Storage Protocol

Caption: Recommended handling and storage protocols.

References

Isotopic Purity of Dehydro Felodipine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methodologies used to determine the isotopic purity of Dehydro Felodipine-d3. As a deuterated analog of a Felodipine metabolite, this compound is a critical internal standard for quantitative bioanalytical assays using mass spectrometry.[1] High isotopic purity is paramount for the accuracy and reliability of such assays. This document outlines the key analytical techniques, experimental protocols, and data interpretation frameworks relevant to the assessment of its isotopic composition.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled version of Dehydro Felodipine, the primary metabolite of the calcium channel blocker Felodipine.[2][3] The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612). Specifically, the deuteration is on the methyl ester group, giving it the IUPAC name: 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.[4]

Why Isotopic Purity is Critical:

Deuterated compounds are ideal internal standards for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but have a distinct mass.[5][6] This allows for accurate correction of variations during sample preparation and analysis.[5] The isotopic purity—a measure of the percentage of the compound that contains the desired number of deuterium atoms—is a critical quality attribute. The presence of incompletely deuterated (e.g., d1, d2) or non-deuterated (d0) species can interfere with the quantification of the target analyte, compromising the accuracy of the results.[6] For high-precision quantitative assays, an isotopic purity of ≥98% is typically recommended.[5]

Data Presentation: Quantitative Analysis of Isotopologues

The assessment of isotopic purity involves quantifying the distribution of different isotopologues. For this compound, the primary species of interest are d3, d2, d1, and d0. The following tables present the theoretical masses of these species and illustrative data from a hypothetical batch analysis.

Table 1: Theoretical Monoisotopic Masses of Dehydro Felodipine Isotopologues

| Isotopologue | Chemical Formula | Monoisotopic Mass (Da) | Description |

| Dehydro Felodipine-d0 | C₁₈H₁₇Cl₂NO₄ | 381.0585 | Unlabeled Species |

| Dehydro Felodipine-d1 | C₁₈H₁₆DCl₂NO₄ | 382.0648 | Partially Deuterated |

| Dehydro Felodipine-d2 | C₁₈H₁₅D₂Cl₂NO₄ | 383.0711 | Partially Deuterated |

| This compound | C₁₈H₁₄D₃Cl₂NO₄ | 384.0773 | Target Labeled Species |

Note: Masses are calculated based on the most abundant isotopes of each element.

Table 2: Illustrative Isotopic Purity Data by High-Resolution Mass Spectrometry (HRMS)

This data is for illustrative purposes only and does not represent a specific product lot.

| Isotopologue | Measured Relative Abundance (%) |

| d0 | 0.15 |

| d1 | 0.45 |

| d2 | 1.20 |

| d3 | 98.20 |

| Calculated Isotopic Purity (%) | 98.20 |

Experimental Protocols

A comprehensive evaluation of isotopic purity typically employs a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for determining the distribution of isotopologues. It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the resolution of species that differ by the mass of a single neutron.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL. This solution is then further diluted for direct infusion or LC-MS analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The instrument is operated in positive electrospray ionization (ESI) mode.

-

Data Acquisition: The instrument is set to full scan mode to acquire data over a mass range that includes all expected isotopologues (e.g., m/z 380-390). The resolution should be set to a level sufficient to clearly separate the isotopic peaks (e.g., >10,000 FWHM).

-

Data Analysis:

-

The mass spectrum of the unlabeled Dehydro Felodipine (d0) is first analyzed to understand its natural isotopic distribution arising from the presence of ¹³C, ³⁷Cl, etc.[9]

-

The mass spectrum of the this compound sample is then acquired.

-

The ion chromatograms or spectra for each isotopologue ([M+H]⁺ ions for d0, d1, d2, and d3) are extracted.

-

The intensity of each peak is measured and corrected for the contribution of natural isotopes from the unlabeled molecule.

-

The isotopic purity is calculated as the relative abundance of the target d3 isotopologue compared to the sum of all isotopologues.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides orthogonal information, confirming the position of the deuterium labels and assessing the degree of deuteration at a specific site.[7][8]

¹H NMR (Proton NMR) Methodology:

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain the analyte's proton signals.

-

Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a quantitative ¹H NMR spectrum. An internal standard with a known concentration may be added for quantification.

-

Data Analysis: The signal corresponding to the methyl ester protons (-OCH₃) is integrated. In a fully deuterated (-OCD₃) sample, this signal will be absent or significantly diminished. The residual proton signal intensity at this position, relative to other non-deuterated positions in the molecule (e.g., the ethyl ester protons), is used to calculate the percentage of non-deuterated and partially deuterated species.

²H NMR (Deuterium NMR) Methodology:

-

Sample Preparation: A similar sample preparation as for ¹H NMR is used, but in a protonated solvent (e.g., CHCl₃).

-

Data Acquisition: The spectrometer is tuned to the deuterium frequency to acquire a ²H NMR spectrum.

-

Data Analysis: A signal will be observed at the chemical shift corresponding to the deuterated methyl ester group. The presence of a single, sharp resonance confirms that deuteration has occurred at the intended position. The absence of signals at other positions confirms the site-specificity of the labeling.

Visualizations of Workflow and Influencing Factors

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the typical workflow for determining the isotopic purity of a deuterated standard like this compound.

Caption: Workflow for determining the isotopic purity of this compound.

Factors Influencing Final Isotopic Purity

The final isotopic purity of this compound is influenced by several factors throughout the synthetic and purification process.

Caption: Key factors that can impact the final isotopic purity of the product.

Conclusion

The determination of isotopic purity is a critical step in the quality control of this compound for its use as an internal standard in regulated bioanalysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the material. HRMS is essential for quantifying the distribution of isotopologues, while NMR confirms the site of deuteration and provides an orthogonal measure of isotopic enrichment. By employing rigorous analytical protocols, researchers can ensure the accuracy and reliability of the quantitative data generated using this essential tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]

- 3. Felodipine - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Felodipine in Human Plasma using LC-MS/MS with Dehydro Felodipine-d3 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the calcium channel blocker, Felodipine, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Dehydro Felodipine-d3, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Felodipine quantification.

Introduction

Felodipine is a dihydropyridine (B1217469) calcium antagonist used in the management of hypertension.[1] Accurate and precise measurement of Felodipine concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby enhancing the reliability of the results. This application note provides a comprehensive protocol for the determination of Felodipine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Felodipine reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol (B129727)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera UHPLC system or equivalent

-

Mass Spectrometer: SCIEX Triple Quadrupole 6500+ system or equivalent

-

Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Standard Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Felodipine and this compound by dissolving the appropriate amount of each standard in methanol.

Working Standard Solutions: Prepare serial dilutions of the Felodipine stock solution with 50% methanol to create calibration standards ranging from 0.1 ng/mL to 50 ng/mL.

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50% methanol to achieve a final concentration of 10 ng/mL.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (10 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 40% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 40% B in 0.1 min, and re-equilibrate for 1.9 min |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Felodipine | 384.1 | 338.0 | 25 | 80 |

| This compound | 387.1 | 341.0 | 25 | 80 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Felodipine in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and ensured high accuracy and precision.

Linearity

The calibration curve for Felodipine was linear over the concentration range of 0.1 ng/mL to 50 ng/mL. A typical linear regression analysis yielded a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below, demonstrating that the method is both precise and accurate.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 10 | < 10 | 90-110 |

| Medium | 5 | < 8 | < 8 | 92-108 |

| High | 40 | < 5 | < 5 | 95-105 |

Note: The data presented in this table is representative of typical performance and may vary between laboratories.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Felodipine.

Metabolic Pathway of Felodipine

Caption: Metabolic conversion of Felodipine to Dehydrofelodipine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Felodipine in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in clinical and pharmaceutical research settings.

References

Application Note: Quantitative Analysis of Felodipine and its Primary Metabolite using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and drug metabolism studies.

Introduction Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] It is extensively metabolized in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] The first and major step in its metabolism is the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative, dehydrofelodipine (B193096), which is pharmacologically inactive.[2][4] Accurate quantification of Felodipine and its main metabolite, dehydrofelodipine, in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug-drug interaction studies.[5]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Felodipine and dehydrofelodipine in human plasma. The method employs Dehydro Felodipine-d3, a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for bioanalytical assays.[6] The use of a SIL internal standard that is chemically identical to the metabolite ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.[6]

Mechanism of Action of Felodipine

Felodipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This prevents the influx of calcium ions, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1]

Experimental Protocols

Principle of the Method

This method utilizes liquid chromatography (LC) to separate Felodipine, dehydrofelodipine, and the internal standard (this compound) from plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

-

Reference Standards: Felodipine, Dehydrofelodipine

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic Acid (analytical grade), Ultrapure Water

-

Plasma: Drug-free human plasma with anticoagulant (e.g., heparin)

Workflow Overview

The overall experimental process involves sample preparation, LC-MS/MS analysis, and data processing to determine the concentrations of the analytes.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[6][7][8]

-

Aliquot: Transfer 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a clean microcentrifuge tube.

-

Spike IS: Add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 10 ng/mL).

-

Precipitate: Add 300 µL of cold acetonitrile to the tube to precipitate plasma proteins.[6]

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the dry residue in 200 µL of the mobile phase.[9]

-

Inject: Inject the reconstituted sample into the LC-MS/MS system.

Instrumentation and Conditions

The following tables outline typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

|---|---|

| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Table 2: Mass Spectrometry (MS/MS) Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Temp | 500 °C | | Ion Spray Voltage | 5500 V[9] | | Collision Gas | Nitrogen | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | | | Felodipine | 384.0 | 338.1 | | | Dehydrofelodipine | 382.0 | 336.1 | | | this compound (IS) | 385.0 | 339.1 |

Note: MRM transitions are predictive and must be optimized empirically.

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines. The use of a stable isotope-labeled internal standard is critical for achieving robust and reliable results.

Rationale for Using a Deuterated Internal Standard

A deuterated internal standard like this compound is ideal because it co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, providing the most accurate correction for experimental variability.

Summary of Quantitative Performance

The following data are representative of typical validation results for Felodipine analysis and are expected to be similar or superior for dehydrofelodipine when using its deuterated internal standard.[10][11][12]

Table 3: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Representative Result |

|---|---|---|

| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.1 - 20 ng/mL (r² > 0.99)[12][13] |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision <20%, Accuracy ±20% | 0.1 ng/mL[13] |

| Intra-day Precision (%RSD) | < 15% (except LLOQ <20%) | 5.01% - 7.22%[10] |

| Inter-day Precision (%RSD) | < 15% (except LLOQ <20%) | 5.12% - 9.42%[10] |

| Accuracy (%RE) | Within ±15% (except LLOQ ±20%) | -1.79% to 6.20%[10] |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | IS-normalized factor within 0.85-1.15 | Minimal with SIL-IS |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the simultaneous quantification of Felodipine and its primary metabolite, dehydrofelodipine, in human plasma. The incorporation of this compound as the internal standard is a critical component of the assay, ensuring high accuracy and precision by correcting for matrix effects and other sources of analytical variability. This method is well-suited for high-throughput applications in clinical and preclinical research, supporting pharmacokinetic and drug development studies for Felodipine.

References

- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 4. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. mdpi.com [mdpi.com]

- 9. gilbertodenucci.com [gilbertodenucci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of a high-throughput method for the quantitative analysis of felodipine in human plasma using high-performance liquid chromatography with mass/mass spectrometer and its application to a bioequivalence study in healthy male Korean subjects | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Application Note: Dehydro Felodipine-d3 as an Internal Standard for Pharmacokinetic Studies of Felodipine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felodipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1][2] To accurately determine the pharmacokinetic profile of Felodipine in biological matrices, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard (IS) is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] An ideal internal standard should have physicochemical properties very similar to the analyte to compensate for variations during sample preparation and analysis. Dehydro Felodipine-d3, a deuterated analog of the primary metabolite of Felodipine, serves as an excellent internal standard for the quantification of Felodipine in pharmacokinetic studies.[1][4] Its structure ensures it co-elutes with Felodipine and experiences similar ionization effects, leading to high accuracy and precision. This application note provides a detailed protocol for the use of this compound as an internal standard for the determination of Felodipine in plasma samples.

Experimental Protocols

1. Materials and Reagents

-

Felodipine reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Formic acid

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges

2. Stock and Working Solutions Preparation

-

Felodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Felodipine in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Felodipine Working Solutions: Prepare serial dilutions of the Felodipine stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

3. Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 200 µL of plasma, add 20 µL of the this compound working solution (100 ng/mL) and vortex.

-